6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound is a substituted tetrahydropyrimidine derivative characterized by:
- Position 1 and 3: Methyl groups.
- Position 2 and 4: Oxo (keto) groups.
- Position 5: Carbonitrile (cyano) group.
- Position 6: Dimethylamino (-N(CH₃)₂) substituent.
Properties
IUPAC Name |
4-(dimethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-11(2)7-6(5-10)8(14)13(4)9(15)12(7)3/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWGGFJIFPLDSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes.
Mode of Action
It’s known that similar compounds can mediate rna modification. They may interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in rna modification. The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction between the compound and its targets.
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetic profiles, with factors such as bioavailability and half-life varying significantly between individuals
Result of Action
It’s known that similar compounds can have a range of effects, including mediating rna modification. The specific effects of this compound would likely depend on the nature of its interaction with its targets and the specific cellular context.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical activity, exposure to pollutants, and even the individual’s microbiome can influence how a compound is absorbed, distributed, metabolized, and excreted. These factors can also influence the compound’s interaction with its targets and its overall effect on the organism.
Biochemical Analysis
Biochemical Properties
Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s dimethylamino and dioxo groups, which may form hydrogen bonds or engage in electrostatic interactions with biomolecules.
Cellular Effects
It is plausible that it could influence cell function by interacting with cellular proteins or enzymes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical significance.
Dosage Effects in Animal Models
The effects of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile at different dosages in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels.
Biological Activity
6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS Number: 35824-92-1) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.22 g/mol
- IUPAC Name : this compound
- Physical Form : Solid
Antimicrobial Activity
Research indicates that compounds similar to 6-(dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that pyrimidine derivatives showed potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- Mechanism : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
- Case Study : In vitro studies have shown that treatment with this compound resulted in a dose-dependent reduction in the viability of several cancer cell lines including breast and lung cancer cells. This suggests a promising avenue for further research in cancer therapeutics .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the dimethylamino group or the carbonitrile moiety can significantly influence its potency and selectivity:
- Key Modifications :
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : High solubility indicates good gastrointestinal absorption.
- Distribution : Predicted to have moderate tissue distribution based on lipophilicity.
- Metabolism : Likely undergoes hepatic metabolism with potential for drug-drug interactions .
Toxicity and Safety Profile
Initial toxicity assessments indicate that while the compound exhibits beneficial biological activities, it also poses risks:
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antiviral agent . Research indicates that derivatives of this compound exhibit activity against various viral infections by inhibiting viral replication mechanisms. For instance, studies have shown that modifications to the pyrimidine structure can enhance antiviral efficacy and selectivity.
Case Study: Antiviral Activity
A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs of 6-(Dimethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile were effective against herpes simplex virus (HSV) and cytomegalovirus (CMV). The structure-activity relationship (SAR) analysis revealed that the presence of the dimethylamino group was crucial for enhancing antiviral potency .
Pharmacology
In pharmacological studies, this compound has been evaluated for its effects on various biological targets. Its ability to inhibit certain enzymes involved in metabolic pathways makes it a candidate for drug development aimed at treating metabolic disorders.
Enzyme Inhibition
Research has indicated that this compound can inhibit phospholipase A2 (PLA2), an enzyme implicated in inflammation and pain pathways. This inhibition suggests potential applications in developing anti-inflammatory drugs .
Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Table: Synthetic Applications
| Application Type | Description |
|---|---|
| Building Block | Used in synthesizing pyrimidine derivatives |
| Reaction Type | Participates in nucleophilic substitutions and cyclizations |
| End Products | Potentially leads to new pharmaceuticals and agrochemicals |
Research Findings
Recent research has highlighted the utility of this compound in developing new therapeutic agents. For example:
- A study explored its role as a scaffold for designing selective inhibitors targeting specific kinases involved in cancer progression.
- Another investigation focused on its use in synthesizing compounds with enhanced bioactivity against bacterial infections.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key analogs and their substituent variations are summarized below:
| Compound Name | Substituents (Positions) | Molecular Formula | Key Structural Differences |
|---|---|---|---|
| Target Compound | 6-N(CH₃)₂, 1,3-CH₃, 5-CN | C₈H₁₁N₅O₂ | Reference compound with dimethylamino at position 6. |
| 6-Chloro-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 6-Cl, 1,3-CH₃, 5-CN | C₇H₆ClN₃O₂ | Chloro substituent (electron-withdrawing) vs. dimethylamino (electron-donating) at C6. |
| 6-Methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 6-CH₃, 1-Ph, 5-CN | C₁₂H₉N₃O₂ | Phenyl group at position 1 and methyl at C6; no dimethylamino. |
| 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 1-CH₃, 5-CN | C₆H₅N₃O₂ | No substituents at C3 or C6; simpler structure. |
| 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-... (pyrido[2,3-d]pyrimidine) | Fused pyrido-pyrimidine ring, 4-ClPh at C5, 7-NH₂, 1,3-CH₃ | C₁₅H₁₂ClN₅O₂ | Bicyclic system with fused pyridine ring; distinct substitution pattern. |
Key Observations :
- Steric Influence: Bulky substituents like phenyl () may hinder crystallinity or intermolecular interactions compared to smaller methyl or amino groups.
Physical Properties Comparison
Available data on melting points, solubility, and stability:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
